Cas no 1514227-80-5 ((1,3-thiazol-2-yl)methanesulfonamide)

(1,3-thiazol-2-yl)methanesulfonamide 化学的及び物理的性質
名前と識別子
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- 2-Thiazolemethanesulfonamide
- (1,3-thiazol-2-yl)methanesulfonamide
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- MDL: MFCD23776466
- インチ: 1S/C4H6N2O2S2/c5-10(7,8)3-4-6-1-2-9-4/h1-2H,3H2,(H2,5,7,8)
- InChIKey: HVYIYGBLHRXWAN-UHFFFAOYSA-N
- ほほえんだ: S1C=CN=C1CS(N)(=O)=O
(1,3-thiazol-2-yl)methanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-279123-10g |
(1,3-thiazol-2-yl)methanesulfonamide |
1514227-80-5 | 10g |
$3007.0 | 2023-09-09 | ||
Enamine | EN300-279123-1.0g |
(1,3-thiazol-2-yl)methanesulfonamide |
1514227-80-5 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
Enamine | EN300-279123-10.0g |
(1,3-thiazol-2-yl)methanesulfonamide |
1514227-80-5 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422234-50mg |
Thiazol-2-ylmethanesulfonamide |
1514227-80-5 | 98% | 50mg |
¥27216 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422234-250mg |
Thiazol-2-ylmethanesulfonamide |
1514227-80-5 | 98% | 250mg |
¥27677 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422234-500mg |
Thiazol-2-ylmethanesulfonamide |
1514227-80-5 | 98% | 500mg |
¥28875 | 2023-03-01 | |
Enamine | EN300-279123-0.05g |
(1,3-thiazol-2-yl)methanesulfonamide |
1514227-80-5 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
Enamine | EN300-279123-0.5g |
(1,3-thiazol-2-yl)methanesulfonamide |
1514227-80-5 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
Enamine | EN300-279123-0.25g |
(1,3-thiazol-2-yl)methanesulfonamide |
1514227-80-5 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422234-1g |
Thiazol-2-ylmethanesulfonamide |
1514227-80-5 | 98% | 1g |
¥32407 | 2023-03-01 |
(1,3-thiazol-2-yl)methanesulfonamide 関連文献
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
(1,3-thiazol-2-yl)methanesulfonamideに関する追加情報
Introduction to (1,3-thiazol-2-yl)methanesulfonamide (CAS No. 1514227-80-5)
Compound with the chemical name (1,3-thiazol-2-yl)methanesulfonamide and the CAS number 1514227-80-5 represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole sulfonamide class, a heterocyclic sulfonamide derivative that has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The thiazole core, characterized by a sulfur-containing five-membered ring, is known for its presence in numerous biologically active molecules, while the sulfonamide functional group enhances its interaction with biological targets.
The structural motif of (1,3-thiazol-2-yl)methanesulfonamide combines the unique properties of thiazole with the potent pharmacological effects associated with sulfonamides. Sulfonamides are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a promising candidate for further exploration in drug discovery. The presence of the methanesulfonamide group at the 2-position of the thiazole ring introduces specific electronic and steric features that can modulate its biological activity, making it an attractive scaffold for medicinal chemists.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives as therapeutic agents. The< strong>(1,3-thiazol-2-yl)methanesulfonamide structure has been investigated for its potential in inhibiting various enzymes and receptors involved in pathological processes. For instance, studies have explored its interactions with bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folic acid biosynthesis in bacteria. Inhibiting DHPS is a well-established strategy for combating bacterial infections, and compounds like< strong>(1,3-thiazol-2-yl)methanesulfonamide have shown promise as alternative scaffolds to traditional sulfonamides.
The< strong>(1,3-thiazol-2-yl)methanesulfonamide scaffold has also been examined for its potential anticancer applications. Thiazole derivatives are known to exhibit various mechanisms of action in cancer cells, including inhibition of tyrosine kinases and modulation of cell cycle progression. Additionally, sulfonamides have demonstrated chemopreventive and chemotherapeutic effects by interfering with key signaling pathways involved in tumor growth and metastasis. Preliminary studies on< strong>(1,3-thiazol-2-yl)methanesulfonamide have suggested its ability to induce apoptosis in certain cancer cell lines while sparing healthy cells, highlighting its selective toxicity.
The synthesis of< strong>(1,3-thiazol-2-yl)methanesulfonamide involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. The construction of the thiazole ring typically employs cyclocondensation reactions between thioamides or thioureas with α-halo ketones or aldehydes. Subsequent functionalization at the 2-position with a methanesulfonamide group can be achieved through nucleophilic substitution or condensation reactions with methanesulfonyl chloride or other sulfonating agents. These synthetic routes have been optimized to ensure high yields and purity, facilitating further structural modifications and biological evaluations.
The pharmacokinetic properties of< strong>(1,3-thiazol-2-yl)methanesulfonamide are another critical aspect that has been extensively studied. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its therapeutic potential and determining optimal dosing regimens. Preliminary pharmacokinetic studies have indicated that< strong>(1,3-thiazol-2-yl)methanesulfonamide exhibits moderate solubility in water and lipids, suggesting it may have reasonable bioavailability following oral administration. Additionally, metabolic stability assessments have revealed that the compound undergoes limited degradation in vitro under physiological conditions.
In conclusion,< strong>(1,3-thiazol-2-yl)methanesulfonamide (CAS No. 1514227-80-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features combine the bioactivity of thiazole derivatives with the pharmacological properties of sulfonamides, making it a valuable scaffold for developing novel therapeutic agents. Ongoing research continues to explore its applications in antimicrobial therapy and cancer treatment, while synthetic advancements ensure efficient production methods for further investigation.
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